The mutated form of triosephosphate isomerase that interacts with HLA-DR1 is derived from melanoma cells, where it serves as a tumor-associated antigen. The classification of this compound falls under the category of peptide-MHC complexes, specifically focusing on the interaction between mutated proteins and major histocompatibility complex class II molecules.
The synthesis of the TPI HLA-DR1 complex involves several steps:
The molecular structure of the TPI HLA-DR1 complex can be analyzed through crystallography and computational modeling:
Key structural features include:
The primary reactions involving TPI HLA-DR1 include:
The mechanism by which TPI HLA-DR1 induces an immune response involves several stages:
The physical properties of the TPI HLA-DR1 complex include:
Chemical properties involve:
The TPI HLA-DR1 complex has several important applications in scientific research:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2